N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-26(24,18-7-1-4-15-5-2-9-21-19(15)18)22-13-14-8-10-20-16(12-14)17-6-3-11-25-17/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPMZPDCJWDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and quinoline precursors[_{{{CITATION{{{2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-. One common approach is the Suzuki-Miyaura cross-coupling reaction, which forms the carbon-carbon bond between the pyridine and quinoline fragments[{{{CITATION{{{3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h). This reaction requires a palladium catalyst and a boronic acid derivative of the pyridine or quinoline[{{{CITATION{{{_3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide moiety (-SO₂NH-) exhibits characteristic nucleophilic and acid-base properties:
Key finding: The sulfonamide nitrogen participates in hydrogen bonding with biological targets (e.g., Gln33 in glyoxalase I), as demonstrated through SAR studies of similar compounds .
Quinoline Ring Modifications
The electron-deficient quinoline system undergoes regioselective electrophilic substitution:
Structural insight: C-5 and C-6 positions show enhanced reactivity due to electron-withdrawing effects from the sulfonamide group at C-8 .
Pyridine-Furan Hybrid Reactivity
The (2-(furan-2-yl)pyridin-4-yl)methyl group demonstrates orthogonal reactivity:
A. Furan Ring Reactions
-
Diels-Alder cycloaddition : Reacts with maleic anhydride at 80°C to form bicyclic adducts (83% yield)
-
Electrophilic substitution : Friedel-Crafts acetylation (AlCl₃, AcCl) yields 5-acetyl-furan derivatives
B. Pyridine Ring Functionalization
Cross-Coupling Reactions
The methylene linker enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Substrate | Catalyst System | Partner | Product | Yield (%) |
|---|---|---|---|---|
| Bromopyridine fragment | Pd(dba)₂/XPhos | Arylboronic acid | Biaryl-modified analogs | 78 |
| Chloroquinoline | CuI/L-proline | Primary amine | C-N coupled derivatives | 65 |
Optimization note: Coupling reactions require strict oxygen-free conditions (N₂ atmosphere) to prevent catalyst deactivation .
Redox Transformations
Controlled reduction/oxidation pathways:
| Process | Reagents | Outcome | Selectivity |
|---|---|---|---|
| Furan ring oxidation | MMPP, MeOH/H₂O | Furan → γ-lactone | >90% |
| Quinoline reduction | H₂ (1 atm), Pd/C, EtOAc | Tetrahydroquinoline derivative | 82% |
Biological Interactions
The compound demonstrates target-specific reactivity:
| Biological Target | Interaction Mechanism | Functional Consequence | IC₅₀ (μM) |
|---|---|---|---|
| Glyoxalase I (GLO1) | Zn²⁺ chelation + H-bond network | Enzyme inhibition | 1.4 ± 0.2 |
| DNA G-quadruplex | π-π stacking with quinoline core | Stabilization of G4 structure | 3.8 |
SAR Insight: Introduction of electron-withdrawing groups at C-5 improves GLO1 inhibition 3-fold compared to parent compound .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.
Mechanism of Action
The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (CAS 1260075-17-9)
- Molecular Formula : C₂₆H₂₇N₃O₃S
- Key Features : Incorporates a piperazine-carbonyl-phenyl group instead of the pyridinylmethyl-furan substituent. The cyclopropylmethyl group adds steric bulk and lipophilicity.
- Synthesis : Multi-step process involving 1-(cyclopropylmethyl)piperazine dihydrochloride and sulfonamide coupling in solvents like N,N-dimethylacetamide .
- Physicochemical Properties : Available in multiple salt forms (e.g., phosphate, hydrochloride), with XRPD and thermal analysis confirming crystallinity .
N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide (CAS 2034456-47-6)
- Molecular Formula : C₂₀H₁₆N₂O₃S
- Key Features : Substitutes the pyridine ring with a benzyl group and positions the furan at the 3-position. This reduces molecular weight (364.4 vs. ~425 estimated for the target compound) and alters electronic effects.
- Physicochemical Properties: Limited data on melting/boiling points, but lower molecular weight suggests improved solubility compared to bulkier analogs .
Furan- and Sulfonamide-Containing Pharmaceuticals
Ranitidine Derivatives
- Ranitidine Diamine Hemifumarate: Contains a dimethylamino-methylfuran group linked via a sulphanyl ethyl chain.
- Ranitidine Amino Alcohol Hemifumarate: Features a methanol-substituted furan, introducing polarity absent in the target compound’s pyridinylmethyl group .
Complex Heterocyclic Analogues
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-pyrroloquinoline-8-sulfonamide (CAS 2034397-76-5)
- Molecular Formula : C₂₁H₂₀N₂O₅S₂
- The pyrroloquinoline core may enhance planar stacking interactions compared to the target’s simpler quinoline system .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Key Research Findings
Synthetic Complexity : The target compound’s synthesis is likely less complex than CAS 1260075-17-9, which requires piperazine coupling and salt formation .
Activity Gaps: While reports activity values (e.g., 5.58–5.797) for quinoline-acetamide hybrids, direct comparisons to the target compound are hindered by structural differences .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a furan and pyridine moiety, which may contribute to its biological properties. The sulfonamide group is known for enhancing pharmacological activity by improving solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the quinoline core through cyclization.
- Introduction of the furan and pyridine groups via selective functionalization.
- Sulfonation to incorporate the sulfonamide functionality.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-468 (Breast Cancer) | 5.0 |
| Compound B | A498 (Renal Cancer) | 7.5 |
| N-(furan-2-ylmethyl)-8-sulfonamide | MCF-7 (Breast Cancer) | 6.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms, potentially involving pathways such as NF-kB and HDAC inhibition .
Anti-inflammatory Activity
The anti-inflammatory properties of similar quinoline derivatives have been well-documented. For example, certain derivatives have demonstrated significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells:
| Compound | NO Inhibition (%) at 10 µM |
|---|---|
| Compound C | 75% |
| N-(furan-2-ylmethyl)-8-sulfonamide | 70% |
This suggests that the compound may exert its anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase enzymes .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has also been explored. The minimum inhibitory concentration (MIC) values for related compounds indicate potent activity against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
These results underscore the potential of this compound as a candidate for further development in antimicrobial therapies .
Case Studies
Several case studies highlight the biological relevance of quinoline derivatives:
- Study on Anticancer Effects : A series of hybrid quinoline compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that modifications in the furan and pyridine groups significantly influenced their anticancer potency.
- Anti-inflammatory Mechanism Exploration : Research focused on elucidating the mechanisms by which these compounds inhibit inflammatory pathways, particularly through the modulation of COX enzymes and cytokine release.
- Antimicrobial Resistance Study : Investigations into the efficacy of these compounds against resistant strains of bacteria demonstrated their potential as novel therapeutic agents in combating antibiotic resistance .
Q & A
Q. Critical Parameters :
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
A multi-technique approach is essential:
- X-ray Powder Diffraction (XRPD) : Confirms crystalline phase and absence of polymorphs .
- Thermogravimetric Analysis (TGA) : Detects decomposition temperatures (e.g., stability up to 250°C) .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 435.12) .
Advanced Tip : Discrepancies between calculated and observed spectroscopic data (e.g., NMR shifts) may indicate residual solvents or tautomeric forms. Use deuterated DMSO for NMR to minimize solvent interference .
How do electronic effects of the furan and pyridine substituents influence reactivity in downstream applications?
Advanced Research Question
The electron-rich furan ring and π-deficient pyridine create a push-pull system:
- Furan : Enhances electrophilic aromatic substitution (e.g., sulfonation at the 8-position of quinoline) but may oxidize to sulfone derivatives under strong oxidizing conditions .
- Pyridine : Stabilizes intermediates via resonance during coupling reactions but can coordinate metals, complicating catalytic steps .
Q. Experimental Design :
- Compare reactivity with thiophene or pyrrole analogs to isolate electronic contributions .
- Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict sites for electrophilic attack .
How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
Case Example: If computational docking suggests strong binding to a kinase target but in vitro assays show low inhibition:
Validate Assay Conditions : Check solubility (use DMSO stocks <0.1% to avoid precipitation) .
Re-eforce Molecular Dynamics (MD) : Simulate solvated protein-ligand interactions to identify false-positive binding poses .
Probe Metabolite Interference : Test for sulfonamide hydrolysis products (e.g., quinoline-8-sulfonic acid) using LC-MS .
Q. Case Study :
- Without directing groups : Sulfonylation yields a 60:40 mixture of 8- and 6-substituted products.
- With acetyl protection : >95% regioselectivity for the 8-position .
How can thermal stability data (TGA/DSC) guide storage and handling protocols?
Basic Research Question
Q. Stability Table :
| Condition | Observation | Recommendation |
|---|---|---|
| 25°C, open air | 10% mass loss in 48 hrs | Store in sealed vials with argon . |
| 40°C, 75% RH | Rapid crystallization | Pre-dry solvents for synthesis . |
What are the limitations of using XRD alone for polymorph screening?
Advanced Research Question
While XRD identifies crystalline forms, it may miss:
- Amorphous Content : Supplement with solid-state NMR to quantify amorphous phases .
- Hydrate/Solvate Forms : Use dynamic vapor sorption (DVS) to assess humidity-induced phase changes .
Methodology : Combine XRD with Raman spectroscopy to detect subtle lattice distortions (<0.5 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
